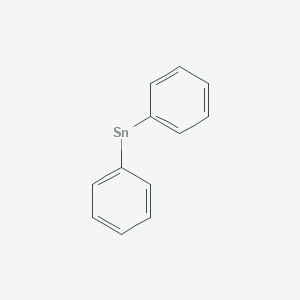

Diphenyltin

Description

Structure

2D Structure

Propriétés

Numéro CAS |

1011-95-6 |

|---|---|

Formule moléculaire |

C12H12Sn |

Poids moléculaire |

272.92 g/mol |

Nom IUPAC |

diphenyltin |

InChI |

InChI=1S/2C6H5.Sn/c2*1-2-4-6-5-3-1;/h2*1-5H; |

Clé InChI |

KUCPUSUXIGWHFB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[Sn]C2=CC=CC=C2 |

SMILES canonique |

C1=CC=C(C=C1)[Sn]C2=CC=CC=C2 |

Autres numéros CAS |

6381-06-2 |

Synonymes |

diphenyltin |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diphenyltin Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for synthesizing and characterizing diphenyltin compounds. It is designed to serve as a practical resource, offering detailed experimental protocols, tabulated quantitative data for easy comparison, and logical workflow diagrams to illustrate key processes. The information is curated for professionals engaged in organometallic chemistry, materials science, and drug discovery, where organotin compounds, particularly this compound derivatives, are of significant interest for their potential as catalysts, stabilizers, and therapeutic agents.[1][2][3]

Synthesis of this compound Compounds

The synthesis of this compound derivatives typically begins with a suitable precursor, most commonly this compound dichloride (Ph₂SnCl₂). This key intermediate can be synthesized through several established methods, which then opens pathways to a variety of other this compound compounds through substitution or reduction reactions.

Synthesis of this compound Dichloride (Ph₂SnCl₂)

This compound dichloride is a foundational precursor for many other this compound compounds.[2] The two primary industrial and laboratory-scale synthesis routes are the Kocheshkov redistribution reaction and the Grignard reaction.[4][5]

-

Kocheshkov Redistribution: This method involves the reaction of tetraphenyltin (Ph₄Sn) with tin tetrachloride (SnCl₄) at elevated temperatures. The stoichiometry of the reactants determines the primary product. For this compound dichloride, a 1:1 molar ratio is used.[5]

-

Reaction: Ph₄Sn + SnCl₄ → 2 Ph₂SnCl₂

-

-

Grignard Reaction: This classic organometallic reaction uses a Grignard reagent, phenylmagnesium bromide (PhMgBr), to introduce phenyl groups to tin tetrachloride. Careful control of the stoichiometry is crucial to favor the formation of the diphenyl-substituted product.[5][6][7]

-

Reaction: 2 PhMgBr + SnCl₄ → Ph₂SnCl₂ + 2 MgBrCl

-

Synthesis of this compound Derivatives

Once obtained, this compound dichloride can be used to synthesize a range of derivatives. Key examples include the reduction to this compound dihydride and substitution reactions to form complexes like dithiocarbamates.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound compounds.

Protocol: Synthesis of this compound Dihydride (Ph₂SnH₂) via Reduction

This protocol details the reduction of this compound dichloride using lithium aluminum hydride (LiAlH₄).[8]

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is maintained under an inert, anhydrous nitrogen atmosphere throughout the reaction.

-

Reagents: Anhydrous diethyl ether is used as the solvent. This compound dichloride (Ph₂SnCl₂) and lithium aluminum hydride (LiAlH₄) are the reactants.

-

Procedure: a. A solution of this compound dichloride in anhydrous diethyl ether is charged into the reaction flask. b. The flask is cooled to 0 °C in an ice bath. c. A solution of lithium aluminum hydride (0.5 molar equivalents relative to Ph₂SnCl₂) in anhydrous diethyl ether is added dropwise from the dropping funnel with continuous stirring. The stoichiometry is critical to prevent over-reduction.[8] d. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Workup and Purification: a. The reaction is carefully quenched by the slow, dropwise addition of water at 0 °C to decompose excess LiAlH₄. b. The resulting mixture is filtered to remove the inorganic salts (LiCl and AlCl₃). c. The organic filtrate is collected and the solvent is removed under reduced pressure to yield this compound dihydride. Note: this compound dihydride can be unstable and may decompose upon heating, sometimes yielding metallic tin and benzene.[9]

Protocol: Synthesis of this compound(IV) Diallyldithiocarbamate

This protocol describes an in situ method for preparing a dithiocarbamate complex.[10]

-

Setup: A round-bottom flask is equipped with a magnetic stirrer and cooled in an ice bath to approximately 4 °C.

-

Reagents: Diallylamine, carbon disulfide (CS₂), and this compound dichloride (Ph₂SnCl₂) are used. Ethanol serves as the solvent.

-

Procedure: a. Diallylamine (30 mmol) is dissolved in ethanol in the cooled flask. b. Carbon disulfide (30 mmol) is added directly to the diallylamine solution. The mixture is stirred at 4 °C for 2 hours to facilitate the formation of the dithiocarbamate ligand. c. A solution of this compound dichloride (15 mmol, 0.5 equivalents) in ethanol is added dropwise to the reaction mixture. d. The mixture is stirred for an additional 2-3 hours at the same temperature.

-

Workup and Purification: a. The precipitate that forms is collected by filtration. b. The solid product is washed with cold ethanol to remove any unreacted starting materials and byproducts. c. The purified product is dried in a desiccator.[10]

Characterization Methods

A multi-technique approach is essential for the unambiguous structural elucidation and characterization of this compound compounds.

Spectroscopic and Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the structure of organotin compounds in solution.[11]

-

¹H and ¹³C NMR: Provide information about the organic ligands (e.g., phenyl groups) attached to the tin atom. Aromatic protons of the phenyl group typically appear in the range of 7.2-8.1 ppm in ¹H NMR spectra.[12]

-

¹¹⁹Sn NMR: This technique is highly sensitive to the coordination number and geometry of the tin center. The chemical shifts can indicate whether the tin atom is four-, five-, or six-coordinate.[11][13] For example, a ¹¹⁹Sn signal at -467 ppm is indicative of a hexacoordinated tin center in a dithiocarbamate complex.[13]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic vibrations of bonds within the molecule, confirming the presence of specific functional groups and the coordination of ligands to the tin atom.[14][15]

-

Key Bands: New bands appearing in the regions of 500-580 cm⁻¹ and 440-450 cm⁻¹ can often be assigned to Sn-O and Sn-N vibrations, respectively.[11] The Sn-C stretching vibration for this compound compounds is typically found in the far-IR region.[12] A strong absorption band between 325–386 cm⁻¹ can indicate Sn-S stretching.[12]

-

-

Mass Spectrometry (MS): MS provides information on the molecular weight and isotopic distribution of the compound, which is characteristic for tin. Fragmentation patterns observed in the mass spectrum can help confirm the structure.[16][17] Electrospray ionization (ESI) is a common technique for analyzing organotin complexes.[16]

-

X-Ray Crystallography: This is the definitive method for determining the solid-state molecular structure, including precise bond lengths, bond angles, and the coordination geometry around the tin atom.[18][19] For many this compound complexes, it reveals distorted trigonal bipyramidal or octahedral geometries.[20][21]

Data Presentation

The following tables summarize key quantitative data for representative this compound compounds.

Table 1: Physicochemical Properties of this compound Dichloride

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₁₀Cl₂Sn | [2][22] |

| Molecular Weight | 343.81 g/mol | [22][23] |

| Appearance | White to light yellow crystalline solid | [2][22][24] |

| Melting Point | 41-43 °C | [22][24][25] |

| Boiling Point | 333-337 °C (decomposes) | [22][24] |

| Solubility | Sparingly soluble in water (2.4E-3 g/L at 25°C); moderately soluble in organic solvents. | [2][24][25] |

Table 2: Representative Spectroscopic Data for this compound Derivatives

| Technique | Feature | Typical Range / Observation | Compound Class | Reference(s) |

| ¹H NMR | Aromatic Protons (Ph-Sn) | δ 7.2 - 8.1 ppm | General this compound | [12] |

| ¹¹⁹Sn NMR | Chemical Shift | δ ~ -467 ppm | Hexacoordinated Dithiocarbamate | [13] |

| FTIR | ν(Sn-O) | 503 - 580 cm⁻¹ | Carboxylates/Oxides | [11][26] |

| FTIR | ν(Sn-N) | 439 - 540 cm⁻¹ | Amine/Imine Complexes | [11][26] |

| FTIR | ν(Sn-S) | 325 - 386 cm⁻¹ | Dithiocarbamates | [12] |

| FTIR | ν(Sn-C) | ~260 cm⁻¹ | General this compound | [12] |

Table 3: In Vitro Cytotoxicity of Selected this compound(IV) Dithiocarbamate Compounds

Many this compound compounds are investigated for their potential as anticancer agents. Their efficacy is often reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro. Lower IC₅₀ values indicate higher potency.

| Compound | Cell Line | IC₅₀ Value (µM) | Reference(s) |

| This compound(IV) diisopropyl dithiocarbamate | Jurkat E6.1 (T-cell leukemia) | 1.05 - 1.45 | [27] |

| This compound(IV) diisopropyl dithiocarbamate | CCL-119 (leukemia) | 4.16 ± 0.44 | [28] |

| This compound(IV) dithiocarbamate derivatives | CCL-119 (leukemia) | 0.18 - 3.10 | [1] |

| This compound(IV) N-methyl-N-hydroxyethyldithiocarbamate | KMST-6 (fibrosarcoma) | 2.52 ± 0.02 | [13] |

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 1135-99-5: this compound dichloride | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. gelest.com [gelest.com]

- 5. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 6. rjpbcs.com [rjpbcs.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. Synthesis and cytotoxic activity of organotin(IV) diallyldithiocarbamate compounds as anticancer agent towards colon adenocarcinoma cells (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, Theoretical Calculation, and Biological Studies of Mono- and this compound(IV) Complexes of N-Methyl-N-hydroxyethyldithiocarbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spiedigitallibrary.org [spiedigitallibrary.org]

- 15. personal.utdallas.edu [personal.utdallas.edu]

- 16. researchgate.net [researchgate.net]

- 17. sciex.jp [sciex.jp]

- 18. An X-ray crystallographic investigation of the structures of pyrazine adducts of this compound dichloride and dimethyltin dichloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 19. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

- 22. strem.com [strem.com]

- 23. This compound dichloride | C12H10Cl2Sn | CID 14342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. 1135-99-5 CAS MSDS (this compound DICHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 25. This compound dichloride, 90+% | Fisher Scientific [fishersci.ca]

- 26. rsc.org [rsc.org]

- 27. Series of Organotin(IV) Compounds with Different Dithiocarbamate Ligands Induced Cytotoxicity, Apoptosis and Cell Cycle Arrest on Jurkat E6.1, T Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Cytotoxicity of this compound(IV) Diisopropyl Dithiocarbamate Compound on Acute Lymphoblastic Leukemia Cells, CCL-119 (CCRF-CEM)[v1] | Preprints.org [preprints.org]

An In-Depth Technical Guide to the Physical and Chemical Properties of Diphenyltin Dichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyltin dichloride ((C₆H₅)₂SnCl₂), a prominent organotin compound, has garnered significant attention within the scientific community, particularly in the realms of materials science, organic synthesis, and, increasingly, in the field of medicinal chemistry and drug development. Its unique chemical reactivity and biological activity, including potent cytotoxic effects against various cancer cell lines, underscore its potential as a scaffold for novel therapeutic agents. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound dichloride, detailed experimental protocols for its characterization, and an exploration of its biological activities with a focus on its implications for drug development.

Physical Properties

This compound dichloride is a white to light yellow crystalline solid at room temperature.[1] Its key physical properties are summarized in the table below, providing a ready reference for laboratory and research applications.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₀Cl₂Sn | [][3] |

| Molecular Weight | 343.82 g/mol | [][3] |

| Appearance | White to light yellow crystalline solid/powder | [1] |

| Melting Point | 41-43 °C | [3][4] |

| Boiling Point | 333-337 °C | [3][4] |

| Solubility | Sparingly soluble in water. Moderately soluble in organic solvents. | [1] |

| Flash Point | 113 °C (closed cup) | [5] |

| Vapor Pressure | 0.000315 mmHg at 25°C |

Chemical Properties and Reactivity

This compound dichloride exhibits reactivity characteristic of organotin halides, making it a versatile reagent in organic synthesis. It is known for its stability under normal conditions but is sensitive to moisture.[1]

Hydrolysis: In the presence of moisture, this compound dichloride can undergo hydrolysis to form this compound oxide.[1] This reaction is important to consider during handling and storage to prevent degradation of the compound.

Reactivity: The tin-chlorine bonds are susceptible to nucleophilic substitution, allowing for the synthesis of a wide range of derivatives. For instance, it can react with dithiocarbamates to form new organotin complexes with potential biological activities.[6] The phenyl-tin bonds are generally more stable but can be cleaved under specific conditions.

Crystal Structure

The molecular geometry of this compound dichloride has been determined by single-crystal X-ray diffraction. The tin atom is in a distorted tetrahedral coordination environment. The mean bond distances are approximately 2.346 Å for Sn-Cl and 2.114 Å for Sn-C. The bond angles around the tin atom are approximately 100° for Cl-Sn-Cl, 107° for Cl-Sn-C, and 125.5° for C-Sn-C. There is no significant intermolecular association in the crystalline state.

Spectroscopic Properties

Spectroscopic techniques are crucial for the identification and characterization of this compound dichloride.

| Spectroscopic Data | Key Features | References |

| Infrared (IR) Spectroscopy | Characteristic vibrational bands for Sn-C and Sn-Cl stretching can be observed. | [7] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR provide information on the phenyl groups. ¹¹⁹Sn NMR is characteristic for tin compounds. | [8][9] |

| Mass Spectrometry (MS) | Electrospray ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern. | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization and synthesis of this compound dichloride and its derivatives.

Synthesis of a this compound Dithiocarbamate Derivative

This protocol describes a representative synthesis of a this compound dithiocarbamate complex, illustrating a common reaction of this compound dichloride.

Materials:

-

This compound dichloride

-

Diallylamine

-

Carbon disulfide

-

Ethanol

-

Stirring apparatus

-

Filtration apparatus

-

Desiccator

Procedure:

-

In a reaction vessel, dissolve 30 mmol of diallylamine in ethanol.

-

To this solution, add 30 mmol of carbon disulfide and stir the mixture at 4°C for 2 hours to form the dithiocarbamate ligand in situ.[6]

-

Prepare a solution of this compound dichloride in ethanol.

-

Add the this compound dichloride solution dropwise to the reaction mixture containing the dithiocarbamate ligand.[6]

-

Continue stirring the reaction mixture for an additional 2-3 hours.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried in a desiccator.[6]

Melting Point Determination (Capillary Method)

Materials:

-

This compound dichloride sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Ensure the this compound dichloride sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15°C below the expected melting point (41-43°C).

-

Then, decrease the heating rate to approximately 1-2°C per minute to allow for thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.

Solubility Determination

Materials:

-

This compound dichloride sample

-

Test tubes

-

Vortex mixer

-

Solvents (e.g., water, ethanol, DMSO, acetone)

Procedure:

-

Weigh a precise amount of this compound dichloride (e.g., 10 mg) and place it into a test tube.

-

Add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes at a controlled temperature (e.g., 25°C).

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble at that concentration.

-

If the solid does not dissolve, the mixture can be classified as partially soluble or insoluble. Quantitative solubility can be determined by analyzing the concentration of the dissolved compound in the supernatant after centrifugation using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Spectroscopic Analysis Protocols

5.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound dichloride in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is completely dissolved; gentle vortexing or sonication may be applied.

Data Acquisition (Typical Parameters for a 400 MHz spectrometer):

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should encompass the aromatic region (typically 7-8 ppm).

-

¹³C NMR: Acquire spectra with a larger number of scans due to the lower natural abundance of ¹³C. A wider spectral width will be required.

-

¹¹⁹Sn NMR: Use a broadband probe tuned to the ¹¹⁹Sn frequency. A reference standard, such as tetramethyltin (TMSn), is used to set the chemical shift scale.

5.4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

-

Solid State (ATR): Place a small amount of the crystalline this compound dichloride directly onto the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) and place it in an appropriate IR cell.[11]

Data Acquisition:

-

Collect the spectrum over a typical range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty accessory (ATR crystal, KBr pellet without sample, or solvent-filled cell) and subtract it from the sample spectrum.

-

A typical resolution is 4 cm⁻¹.

5.4.3. Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound dichloride in a suitable solvent compatible with the ionization source (e.g., methanol for electrospray ionization).

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source via direct infusion or through an LC system.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal and minimize fragmentation.

-

Acquire the mass spectrum in positive or negative ion mode over an appropriate m/z range to observe the molecular ion and its characteristic isotopic pattern for tin.

Biological Activity and Relevance to Drug Development

Organotin compounds, including derivatives of this compound dichloride, have demonstrated significant potential as anticancer agents.[12] Their cytotoxic effects are often superior to those of established platinum-based drugs like cisplatin.[12][13] The biological activity of these compounds is influenced by the organic groups attached to the tin atom, with phenyl-substituted organotins showing high cytotoxicity.[14]

The primary mechanism of action is believed to involve the induction of apoptosis in cancer cells.[12] This programmed cell death is a crucial target for cancer therapies.

Proposed Signaling Pathway for this compound Dichloride-Induced Apoptosis

Based on studies of related organotin compounds, a plausible signaling pathway for this compound dichloride-induced apoptosis involves the generation of reactive oxygen species (ROS) and the modulation of key signaling cascades such as the PI3K/Akt pathway.[15][16]

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. This compound dichloride 96 1135-99-5 [sigmaaldrich.com]

- 4. Toxicity Responses from Tributyltin Chloride on Haarder (Planiliza haematocheila) Livers: Oxidative Stress, Energy Metabolism Dysfunction, and Apoptosis [mdpi.com]

- 5. This compound dichloride 96 1135-99-5 [sigmaaldrich.com]

- 6. Synthesis and cytotoxic activity of organotin(IV) diallyldithiocarbamate compounds as anticancer agent towards colon adenocarcinoma cells (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. NMR Spectra and structures of organotin compounds | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound dichloride [webbook.nist.gov]

- 12. Frontiers | Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review [frontiersin.org]

- 13. benthamdirect.com [benthamdirect.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Apoptosis induced neurotoxicity of Di-n-butyl-di-(4-chlorobenzohydroxamato) Tin (IV) via mitochondria-mediated pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dibutyltin promotes oxidative stress and increases inflammatory mediators in BV-2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture and Bonding of Diphenyltin Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular structure, bonding, and experimental protocols associated with diphenyltin complexes. These organometallic compounds are of significant interest due to their diverse applications, including their potential as therapeutic agents. This document summarizes key structural data, details experimental methodologies, and visualizes fundamental concepts to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Molecular Structure and Bonding

This compound(IV) complexes are characterized by a central tin (Sn) atom bonded to two phenyl groups (C₆H₅) and typically two other ligands, forming a general formula of Ph₂SnX₂Lₙ (where X is an anionic ligand and L is a neutral ligand). The tin atom in these complexes is in the +4 oxidation state. The bonding in organotin(IV) compounds primarily involves the hybridization of the tin atom's valence orbitals. In a simple tetrahedral geometry, this would be sp³ hybridization. However, due to the propensity of the tin atom to expand its coordination number beyond four by utilizing its empty 5d orbitals, this compound complexes frequently exhibit higher coordination numbers, most commonly five (trigonal bipyramidal) and six (octahedral).[1]

The geometry of these complexes is significantly influenced by the nature of the ligands attached to the tin center. Ligands containing donor atoms such as oxygen, nitrogen, and sulfur can coordinate to the tin atom, leading to the formation of hypervalent species.[2] The strength and nature of these coordinate bonds, along with the steric bulk of the phenyl groups and other ligands, dictate the precise molecular geometry.

Coordination Geometries

The two predominant coordination geometries for this compound complexes are:

-

Trigonal Bipyramidal (5-coordinate): In this arrangement, the two phenyl groups typically occupy the equatorial positions to minimize steric hindrance, with the two other ligands occupying the remaining equatorial and the two axial positions.

-

Octahedral (6-coordinate): This geometry is often observed with bidentate ligands that can occupy two coordination sites on the tin atom. The phenyl groups can be arranged in either a cis or trans configuration relative to each other.

The following diagram illustrates the transition from a 4-coordinate to 5- and 6-coordinate this compound species.

Quantitative Structural and Spectroscopic Data

The precise molecular structure of this compound complexes is determined experimentally, primarily through single-crystal X-ray diffraction. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mössbauer spectroscopy provide valuable information about the bonding and coordination environment of the tin atom.

X-ray Crystallography Data

The following table summarizes selected bond lengths and angles for representative this compound complexes with different types of donor ligands. These values are indicative of the typical structural parameters found in these compounds.

| Complex | Sn-C (Å) | Sn-X (Å) (X=Donor Atom) | C-Sn-C Angle (°) | X-Sn-X Angle (°) | Coordination Geometry | Reference |

| This compound dichloride pyrazine adduct | - | Sn-N: 2.683-2.961 | - | - | Five and Six-coordinate | [3] |

| This compound(IV) bis(N-methyl-N-hydroxyethyldithiocarbamate) | - | Sn-S: 2.53-2.97 | - | - | Asymmetric | [4] |

| This compound(IV) di-2-nitrobenzoate | - | - | 169.1 | - | Skew-trapezoidal bipyramid | [5] |

| This compound(IV) complex with N-(3,5-dibromosalicylidene)-α-amino acid | - | - | - | - | Distorted trigonal bipyramidal | [6] |

| This compound(IV) diisothiocyanate | 2.128 | Sn-N: - , Sn-S: - | 180 | - | Octahedral | [7] |

Spectroscopic Data

Spectroscopic data provides insights into the structure and bonding in both the solid state and in solution.

| Technique | Parameter | Typical Range/Value for this compound Complexes | Information Provided |

| ¹¹⁹Sn NMR | Chemical Shift (δ) | -100 to -400 ppm (for 5- and 6-coordinate species) | The chemical shift is highly sensitive to the coordination number and the nature of the ligands.[8] Higher coordination numbers generally result in upfield shifts (more negative ppm values).[9] |

| Infrared (IR) | ν(Sn-C) | Asymmetric: ~270-280 cm⁻¹; Symmetric: ~230-240 cm⁻¹ | The positions of the tin-carbon stretching vibrations can provide information about the C-Sn-C geometry. |

| ν(Sn-X) | Varies depending on the ligand (X). For example, ν(Sn-S) for dithiocarbamates is often found in the 324-335 cm⁻¹ range. | The frequency of the tin-ligand stretching vibration is indicative of the bond strength. | |

| Mössbauer | Isomer Shift (IS) | 1.2 - 1.6 mm/s (relative to SnO₂) | Provides information about the s-electron density at the tin nucleus and can help determine the oxidation state (which is +4 for these complexes). |

| Quadrupole Splitting (QS) | 2.0 - 4.0 mm/s | The magnitude of the quadrupole splitting is related to the asymmetry of the electric field at the tin nucleus and is therefore a good indicator of the coordination geometry.[10] For example, a trans-Ph₂SnX₄ octahedral geometry would be expected to have a larger QS value than the corresponding cis isomer. |

Experimental Protocols

The synthesis and characterization of this compound complexes involve standard organometallic chemistry techniques. Below are generalized methodologies for the preparation and analysis of these compounds.

General Synthesis of this compound(IV) Dithiocarbamate Complexes

This protocol describes a common in situ method for the synthesis of this compound(IV) dithiocarbamate complexes.[11][12]

Materials:

-

This compound dichloride (Ph₂SnCl₂)

-

Appropriate secondary amine (R₂NH)

-

Carbon disulfide (CS₂)

-

Ethanol

-

Triethylamine (optional, as a base)

Procedure:

-

Dissolve the secondary amine in cold ethanol (0-5 °C).

-

To this solution, add an equimolar amount of carbon disulfide dropwise while stirring. The reaction is typically exothermic. Maintain the temperature below 10 °C. The dithiocarbamate ligand is formed in situ.

-

In a separate flask, dissolve this compound dichloride in ethanol.

-

Slowly add the this compound dichloride solution to the freshly prepared dithiocarbamate solution with continuous stirring.

-

A precipitate of the this compound(IV) dithiocarbamate complex should form. The reaction mixture is typically stirred for a few hours to ensure completion.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., chloroform/ethanol).

The following diagram outlines the experimental workflow for this synthesis.

General Synthesis of this compound(IV) Schiff Base Complexes

This protocol outlines a general procedure for synthesizing this compound(IV) complexes with Schiff base ligands.[13]

Materials:

-

This compound dichloride (Ph₂SnCl₂)

-

Appropriate salicylaldehyde derivative

-

Appropriate primary amine

-

Methanol or another suitable solvent

-

Triethylamine or another base

Procedure:

-

Schiff Base Ligand Synthesis: In a round-bottom flask, dissolve the salicylaldehyde derivative in methanol. Add an equimolar amount of the primary amine. Reflux the mixture for 2-4 hours. The Schiff base ligand will form. In many cases, it can be isolated as a solid upon cooling.

-

Complexation: To a methanolic solution of the synthesized Schiff base ligand, add an equimolar amount of a base (e.g., triethylamine) to deprotonate the phenolic hydroxyl group.

-

In a separate flask, dissolve this compound dichloride in methanol.

-

Add the this compound dichloride solution dropwise to the deprotonated Schiff base solution with constant stirring.

-

The reaction mixture is typically refluxed for several hours.

-

The resulting solid complex is collected by filtration, washed with methanol, and dried.

-

Purification can be achieved by recrystallization.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of this compound complexes against cancer cell lines is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][14]

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound complex (typically in a solvent like DMSO, with a final concentration that does not affect cell viability) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug like cisplatin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow for formazan crystal formation.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.

Biological Activity and Signaling Pathways

This compound complexes have demonstrated significant biological activity, with many exhibiting promising anticancer properties.[5][15][16] The cytotoxicity of these compounds is influenced by the nature of the organic groups attached to the tin atom and the coordinated ligands.[11]

Mechanism of Anticancer Action: Apoptosis Induction

A primary mechanism through which organotin compounds, including this compound complexes, exert their anticancer effects is through the induction of apoptosis (programmed cell death).[1][3][5] The apoptotic pathway initiated by these compounds is often multifaceted and can involve the intrinsic (mitochondrial) pathway.

The key steps in the organotin-induced apoptotic signaling pathway are:

-

Disruption of Intracellular Calcium Homeostasis: Organotin compounds can cause an increase in the intracellular calcium concentration ([Ca²⁺]i).[3]

-

Mitochondrial Dysfunction: The elevated [Ca²⁺]i leads to mitochondrial stress, resulting in the generation of reactive oxygen species (ROS) and the loss of mitochondrial membrane potential.[3]

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.[3]

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspases (e.g., caspase-9). These, in turn, activate executioner caspases (e.g., caspase-3).[3]

-

Execution of Apoptosis: Activated executioner caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.[16]

The following diagram illustrates this proposed signaling pathway.

Conclusion

This compound complexes are a versatile class of organometallic compounds with diverse structural and chemical properties. Their ability to adopt various coordination geometries, primarily trigonal bipyramidal and octahedral, is a key feature influencing their reactivity and biological activity. The quantitative data from X-ray crystallography and various spectroscopic techniques provide a solid foundation for understanding their molecular architecture. The detailed experimental protocols outlined in this guide offer a practical basis for the synthesis and evaluation of these promising compounds. Furthermore, the elucidation of their apoptotic signaling pathways is crucial for the rational design of new this compound-based therapeutic agents. This guide serves as a valuable resource for researchers and professionals dedicated to advancing the field of medicinal organometallic chemistry.

References

- 1. Chapter - Mechanisms of Organotin-Induced Apoptosis | Bentham Science [benthamscience.com]

- 2. Advancement of the chemistry of organotin–Schiff base complexes: a crystallographic perspective - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Organotins induce apoptosis by disturbance of [Ca(2+)](i) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Theoretical Calculation, and Biological Studies of Mono- and this compound(IV) Complexes of N-Methyl-N-hydroxyethyldithiocarbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. iucrdata.iucr.org [iucrdata.iucr.org]

- 8. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. mdpi.com [mdpi.com]

- 13. Novel Organotin(IV)-Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Activity, and DNA Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Induction of apoptosis by organotin compounds in vitro: neuronal protection with antisense oligonucleotides directed against stannin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. preprints.org [preprints.org]

Unveiling the Therapeutic Potential: A Technical Guide to Novel Diphenyltin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of novel diphenyltin derivatives, focusing on their synthesis, characterization, and promising applications in the realm of drug development. The document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes to facilitate a comprehensive understanding of this emerging class of compounds.

Introduction: The Resurgence of Organotin Compounds in Medicinal Chemistry

Organotin compounds, particularly this compound(IV) derivatives, are experiencing a resurgence of interest within the scientific community due to their potent biological activities.[1] Historically utilized as biocides, recent advancements have highlighted their potential as effective anticancer and anti-inflammatory agents.[2][3] The versatility of the tin atom allows for the coordination with a wide array of ligands, leading to the synthesis of novel derivatives with diverse structural motifs and enhanced therapeutic properties. This guide focuses on recent developments in the synthesis of this compound(IV) complexes with ligands such as dithiocarbamates, Schiff bases, and carboxylates, and elucidates their mechanisms of action.

Synthesis and Characterization of Novel this compound Derivatives

The synthesis of novel this compound derivatives typically involves the reaction of a this compound(IV) precursor, such as this compound(IV) dichloride or oxide, with a specific ligand. The choice of ligand is crucial as it significantly influences the physicochemical properties and biological activity of the resulting complex.

Synthesis of this compound(IV) Dithiocarbamate Complexes

A common method for the synthesis of dithiocarbamate ligands is the reaction of a secondary amine with carbon disulfide in the presence of a base.[4] The resulting dithiocarbamate salt can then be reacted with a this compound(IV) halide.

Experimental Protocol: Synthesis of this compound(IV) N-methyl-N-hydroxyethyldithiocarbamate

This protocol is adapted from the procedure described by Bobinihi et al.[3]

-

A mixture of N-methyl-N-ethanolamine (0.01 mol), cold ammonium hydroxide (0.01 mol), and cold carbon disulfide (0.01 mol) is reacted in a 250 mL round-bottom flask for 4 hours in an ice bath with continuous stirring.

-

A solution of a this compound(IV) derivative (0.005 mol) in 20 mL of cold ethanol is added to the stirring mixture.

-

The reaction mixture is stirred for an additional hour.

-

The resulting precipitate, a slightly yellow solid, is collected by filtration.

-

The product is washed with cold ethanol and dried under vacuum.[3]

Characterization Techniques

The synthesized this compound derivatives are extensively characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the coordination of the ligand to the tin atom by observing shifts in the characteristic vibrational frequencies of functional groups like C=N, C-S, and the appearance of Sn-S and Sn-C bonds.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 119Sn NMR are employed to elucidate the structure of the complexes in solution.[3]

-

X-ray Crystallography: Provides definitive information about the solid-state molecular structure, including bond lengths, bond angles, and the coordination geometry around the tin atom.[6]

-

Elemental Analysis: Determines the elemental composition (C, H, N, S) of the synthesized compounds to verify their empirical formula.[6]

Biological Activity and Mechanism of Action

Novel this compound derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, often with IC50 values in the micromolar to nanomolar range.[2][7] Their primary mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells.

Cytotoxicity Data

The cytotoxic efficacy of various this compound derivatives has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a measure of the potency of a compound in inhibiting biological or biochemical functions.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| This compound(IV) dithiocarbamates | Jurkat E6.1 (T-cell leukemia) | 1.05 - 1.45 | [2] |

| CCRF-CEM (T-lymphoblastic leukemia) | 0.18 - 3.10 | [7] | |

| HT-29 (Colon adenocarcinoma) | 2.36 | [6] | |

| This compound(IV) with 2-quinolone ligands | HCT116 (Colorectal carcinoma) | 0.1 - 3.7 | |

| This compound(IV) N-methyl-N-hydroxyethyldithiocarbamate | Caco-2 (Colorectal adenocarcinoma) | > 50 | [3] |

Induction of Apoptosis

A significant body of evidence suggests that this compound derivatives induce cancer cell death through apoptosis, a form of programmed cell death.[2][7] Morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, have been observed in cells treated with these compounds.[8]

The apoptotic pathway induced by this compound compounds is often caspase-dependent.[9] Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of this process.[10][11] Furthermore, studies have indicated the involvement of the mitochondrial (intrinsic) pathway, characterized by changes in the ratio of Bax/Bcl-2 proteins, leading to the release of cytochrome c and subsequent caspase activation.[12]

Figure 1: Simplified signaling pathway of apoptosis induced by this compound derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound derivatives have been shown to cause cell cycle arrest at various phases (G0/G1, S, and G2/M), thereby inhibiting the proliferation of cancer cells.[2][7] The specific phase of arrest can depend on the structure of the this compound compound and the type of cancer cell.[2]

Experimental Protocols for Biological Evaluation

The biological activity of novel this compound derivatives is typically assessed through a series of in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability.[13]

Experimental Protocol: MTT Assay

This protocol is a generalized procedure based on common laboratory practices.[14][15][16]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 570 and 590 nm) using a microplate reader.[13]

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control. The IC50 value is then determined from the dose-response curve.

Figure 2: General workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

Novel this compound derivatives represent a promising class of compounds with significant potential for the development of new anticancer therapies. Their ability to be readily synthesized and functionalized allows for the fine-tuning of their biological activity. The induction of apoptosis and cell cycle arrest in cancer cells are key mechanisms contributing to their cytotoxicity.

Future research should focus on elucidating the specific molecular targets of these compounds to better understand their mechanism of action and to design more selective and potent derivatives. In vivo studies are also crucial to evaluate the efficacy and safety of these compounds in preclinical models. The continued exploration of novel this compound derivatives holds great promise for expanding the arsenal of anticancer agents.

References

- 1. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Theoretical Calculation, and Biological Studies of Mono- and this compound(IV) Complexes of N-Methyl-N-hydroxyethyldithiocarbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and cytotoxic activity of organotin(IV) diallyldithiocarbamate compounds as anticancer agent towards colon adenocarcinoma cells (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of organotin (IV) dithiocarbamate compounds as potential anti-leukemia agents towards CCRF-CEM (CCL-119) cell line: Cytotoxic, apoptotic, cell cycle and genotoxic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. Caspase involvement in the induction of apoptosis by the environmental toxicants tributyltin and triphenyltin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The neurotoxicant trimethyltin induces apoptosis via caspase activation, p38 protein kinase, and oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Melittin induces Bcl-2 and caspase-3-dependent apoptosis through downregulation of Akt phosphorylation in human leukemic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms by which the antitumor compound di-n-butyl-di-(4-chlorobenzohydroxamato)tin(IV) induces apoptosis and the mitochondrial-mediated signaling pathway in human cancer SGC-7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. texaschildrens.org [texaschildrens.org]

- 16. creative-diagnostics.com [creative-diagnostics.com]

A Technical Guide to the Theoretical and Experimental Analysis of Diphenyltin Structures

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organotin compounds, particularly those containing the diphenyltin(IV) moiety, are of significant interest due to their diverse applications in catalysis, materials science, and importantly, as potential therapeutic agents. A thorough understanding of their molecular structure and electronic properties is paramount for the rational design of new compounds with enhanced biological activity and reduced toxicity. This technical guide provides an in-depth overview of the theoretical and experimental methodologies employed in the structural elucidation of this compound compounds. It details the common computational approaches, primarily Density Functional Theory (DFT), and correlates the theoretical findings with experimental data from X-ray crystallography and spectroscopic techniques. This document serves as a comprehensive resource for researchers engaged in the synthesis, characterization, and computational modeling of this compound-based compounds.

Introduction to this compound Compounds

This compound(IV) compounds are characterized by a central tin (Sn) atom bonded to two phenyl groups and two other substituents, which are often halides, oxides, or coordinating ligands such as dithiocarbamates, Schiff bases, and carboxylates. The biological activity and chemical reactivity of these compounds are highly dependent on the nature of these ligands and the resulting coordination geometry around the tin atom. Theoretical calculations, especially when used in conjunction with experimental data, provide invaluable insights into structure-property relationships.

Theoretical Calculation Methodologies

Density Functional Theory (DFT) has emerged as the preeminent computational tool for studying organotin compounds due to its favorable balance of accuracy and computational cost.

Computational Protocol

A typical DFT-based investigation of a this compound structure involves a multi-step process to ascertain the molecule's geometric and electronic properties. This workflow is crucial for ensuring the reliability and reproducibility of the computational results.

Caption: A typical workflow for the computational analysis of this compound structures.

The most prevalent computational approach involves the following:

-

Software: The Gaussian suite of programs is widely used for DFT calculations on organotin systems.[1]

-

Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that has demonstrated good performance in predicting the geometries of organotin compounds.[2] Other functionals like M06 are also utilized.[1]

-

Basis Sets: A mixed basis set approach is commonly employed. For the heavy tin atom, an effective core potential (ECP) like LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) is used to account for relativistic effects and reduce computational demand.[1][2] For lighter atoms such as C, H, N, O, and S, Pople-style basis sets like 6-31G(d,p) are standard.[2]

The primary output of these calculations is the optimized molecular geometry, which corresponds to a minimum on the potential energy surface. This is confirmed by ensuring the absence of imaginary frequencies in a subsequent vibrational frequency calculation.[1]

Experimental Protocols

Theoretical data gains its significance through validation against experimental results. The following are key experimental techniques used in the study of this compound compounds.

Synthesis

This compound complexes are typically synthesized via a substitution reaction. For instance, in the synthesis of this compound(IV) dithiocarbamates, a solution of the dithiocarbamate ligand is reacted with this compound(IV) dichloride.

Example Protocol for this compound(IV) N-methyl-N-hydroxyethyldithiocarbamate:

-

A mixture of N-methyl-N-ethanolamine, cold ammonium hydroxide, and cold carbon disulfide is reacted in an ice bath for approximately 4 hours to form the dithiocarbamate ligand in situ.[1]

-

An aqueous solution of this compound(IV) dichloride, dissolved in cold ethanol, is then added to the reaction mixture.[1]

-

The resulting mixture is stirred, and the product is isolated, often as a crystalline solid, which can be purified by recrystallization.[1]

Spectroscopic Characterization

-

FTIR Spectroscopy: Infrared spectroscopy is used to identify the coordination mode of the ligands. Key vibrational bands, such as the ν(C=N) and ν(C-S) stretching frequencies in dithiocarbamate complexes, provide evidence of ligand coordination to the tin center. The presence of a single strong band for ν(C-S) typically indicates a bidentate coordination mode.

-

NMR Spectroscopy: Multinuclear NMR (¹H, ¹³C, and ¹¹⁹Sn) is a powerful tool for structural elucidation in solution.

-

¹H and ¹³C NMR: Provide information on the organic framework of the ligands and the phenyl groups attached to the tin atom.

-

¹¹⁹Sn NMR: The chemical shift of the tin nucleus is highly sensitive to its coordination number and geometry. For instance, four-coordinate tin atoms in tetrahedral environments resonate at higher fields compared to five- or six-coordinate tin atoms in trigonal bipyramidal or octahedral geometries, respectively.

-

Single-Crystal X-ray Diffraction

X-ray crystallography provides the definitive solid-state structure of a compound, yielding precise measurements of bond lengths, bond angles, and the overall molecular geometry. This data is the gold standard for validating the results of theoretical calculations. The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data, which is then used to solve and refine the crystal structure.

Data Presentation: Theory vs. Experiment

The synergy between theoretical calculations and experimental data is best illustrated by a direct comparison of their structural parameters. The tables below summarize data for a representative this compound(IV) dithiocarbamate complex, bis(N,N-diallyldithiocarbamato)this compound(IV).

Table 1: Selected Bond Lengths (Å)

| Bond | Experimental (X-ray) Molecule 1[2] | Experimental (X-ray) Molecule 2[2] | Calculated (DFT)[1] |

| Sn—S1 | 2.520(1) | 2.518(1) | 2.53 - 2.97 |

| Sn—S2 | 2.955(1) | 2.992(1) | 2.53 - 2.97 |

| Sn—S3 | 2.522(1) | 2.512(1) | 2.53 - 2.97 |

| Sn—S4 | 2.986(1) | 2.986(1) | 2.53 - 2.97 |

| Sn—C(phenyl) | 2.140(4) - 2.145(4) | 2.138(4) - 2.146(4) | Not specified |

| C—N | 1.328(5) - 1.334(5) | 1.327(5) - 1.332(5) | ~1.37 |

Note: The calculated values for Sn-S bonds in a similar this compound dithiocarbamate complex show a range, indicating both covalent and coordinate bonding features.[1]

Table 2: Selected Bond Angles (°)

| Angle | Experimental (X-ray) Molecule 1[2] | Experimental (X-ray) Molecule 2[2] |

| S1—Sn—S2 | 65.18(3) | 64.63(3) |

| S3—Sn—S4 | 64.91(3) | 64.84(3) |

| C(ipso)—Sn—C(ipso) | 99.8(2) | 99.1(2) |

| S(trans)—Sn—S(trans) | 152.09(3) | 152.50(3) |

The data shows a good qualitative agreement between the calculated and experimental structures. The asymmetric coordination of the dithiocarbamate ligands, evidenced by the different Sn-S bond lengths, is a common feature in such complexes and is well-reproduced by DFT calculations.[1][2] The geometry around the tin atom in these compounds is typically a distorted octahedron.[2]

Logical Relationships and Signaling Pathways

The interplay between synthesis, characterization, and computational analysis forms a cyclical process of discovery in the development of new this compound compounds.

Caption: The iterative cycle of synthesis, characterization, and computational modeling.

This integrated approach allows for:

-

Structural Confirmation: DFT calculations can confirm coordination modes suggested by spectroscopic data.

-

Insight into Reactivity: Analysis of frontier molecular orbitals (HOMO-LUMO) can provide insights into the electronic properties and potential reactivity of the compounds.

-

Rational Design: By understanding how structural modifications affect electronic properties and biological activity, new and more potent compounds can be designed.

Conclusion

The structural analysis of this compound compounds is a multifaceted endeavor that relies on the powerful combination of advanced computational and experimental techniques. DFT calculations provide a robust theoretical framework for understanding the geometric and electronic structures, which is essential for interpreting experimental data obtained from techniques like X-ray crystallography and NMR spectroscopy. The close agreement often observed between theoretical predictions and experimental results validates the computational models and allows for a deeper understanding of the structure-activity relationships that govern the biological potential of these compounds. This guide provides the foundational knowledge and protocols for researchers to effectively utilize these integrated methodologies in the field of organotin chemistry and drug development.

References

- 1. Synthesis, Theoretical Calculation, and Biological Studies of Mono- and this compound(IV) Complexes of N-Methyl-N-hydroxyethyldithiocarbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (N,N-Diallyldithiocarbamato-κ2 S,S′)triphenyltin(IV) and bis(N,N-diallyldithiocarbamato-κ2 S,S′)diphenyltin(IV): crystal structure, Hirshfeld surface analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Organotin Chemistry and Its Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organotin compounds, characterized by the presence of at least one tin-carbon bond, represent a versatile class of organometallic compounds with a rich history of applications spanning various scientific and industrial domains. This technical guide provides a comprehensive overview of organotin chemistry, detailing its fundamental principles, synthesis, and characterization. It further explores the diverse applications of these compounds, with a particular focus on their roles as catalysts, polymer stabilizers, and their emerging potential in drug development. This document is intended to serve as a detailed resource, incorporating quantitative data, explicit experimental protocols, and visual representations of key chemical and biological processes to facilitate a deeper understanding and further research in this dynamic field.

Introduction to Organotin Chemistry

Organotin chemistry is the study of compounds containing a covalent bond between tin and carbon. The first organotin compound, diethyltin diiodide, was synthesized in 1849. Since then, the field has expanded significantly, driven by the unique properties and reactivity of these compounds. Organotins are generally classified into four main categories based on the number of organic substituents attached to the tin atom: mono-organotins (RSnX₃), di-organotins (R₂SnX₂), tri-organotins (R₃SnX), and tetra-organotins (R₄Sn), where 'R' is an organic group (e.g., alkyl, aryl) and 'X' is typically a halide, oxide, or another anionic group.

The reactivity and properties of organotin compounds are largely dictated by the number and nature of the organic substituents. The tin-carbon bond is generally stable to air and water, but its reactivity can be tuned by the choice of the R and X groups. The tin atom in organotin compounds is a Lewis acid, and its acidity varies in the order RSn³⁺ > R₂Sn²⁺ > R₃Sn⁺. This Lewis acidity is fundamental to many of their catalytic applications.

Synthesis of Organotin Compounds

The synthesis of organotin compounds can be achieved through several methods, with the choice of method depending on the desired compound and the available starting materials.

Grignard Reaction

The reaction of a Grignard reagent (RMgX) with a tin halide, most commonly tin tetrachloride (SnCl₄), is a classic and versatile method for forming tin-carbon bonds. This method is particularly useful for the synthesis of tetra-organotins.

Experimental Protocol: Synthesis of Tetrabutyltin

-

Apparatus: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is assembled and flame-dried. The system is maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

-

Reaction: Magnesium turnings are placed in the flask with anhydrous diethyl ether. A solution of 1-bromobutane in diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent, butylmagnesium bromide.

-

Addition of Tin Tetrachloride: Once the Grignard reagent formation is complete, a solution of tin tetrachloride in diethyl ether is added dropwise to the stirred solution at a controlled temperature (typically 0-5 °C).

-

Work-up: After the addition is complete, the reaction mixture is refluxed for a specified period. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude tetrabutyltin is purified by vacuum distillation.

Wurtz Reaction

The Wurtz reaction involves the coupling of an alkyl halide with a tin halide in the presence of sodium metal. This method is also suitable for the synthesis of tetra-organotins.

Redistribution Reactions (Kocheshkov Comproportionation)

Organotin halides with fewer organic substituents can be prepared by redistribution reactions between a tetra-organotin and a tin tetrahalide. The stoichiometry of the reactants determines the primary product.

-

3 R₄Sn + SnCl₄ → 4 R₃SnCl

-

R₄Sn + SnCl₄ → 2 R₂SnCl₂

-

R₄Sn + 3 SnCl₄ → 4 RSnCl₃

Experimental Protocol: Synthesis of Tributyltin Chloride

-

Apparatus: A reaction flask equipped with a stirrer and a heating mantle is charged with tetrabutyltin and tin tetrachloride in a 3:1 molar ratio.

-

Reaction: The mixture is heated with stirring under an inert atmosphere. The reaction progress can be monitored by refractive index or density measurements.

-

Purification: Upon completion, the tributyltin chloride is isolated and purified by vacuum distillation.[1]

Reduction of Organotin Halides

Organotin hydrides, such as the widely used tributyltin hydride, are typically prepared by the reduction of the corresponding organotin halide using a reducing agent like lithium aluminum hydride or sodium borohydride.[2]

Experimental Protocol: Synthesis of Tributyltin Hydride

-

Apparatus: A flame-dried, three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Reaction: A suspension of lithium aluminum hydride in anhydrous diethyl ether is placed in the flask and cooled in an ice bath. A solution of tributyltin chloride in anhydrous diethyl ether is added dropwise from the dropping funnel.

-

Work-up: After the addition, the reaction mixture is stirred at room temperature for a set period. The reaction is then carefully quenched by the slow, sequential addition of water and an aqueous sodium hydroxide solution.

-

Purification: The resulting precipitate is filtered off, and the organic layer is separated from the aqueous layer. The organic phase is dried over anhydrous magnesium sulfate, the solvent is evaporated, and the tributyltin hydride is purified by vacuum distillation.[3][4]

Characterization of Organotin Compounds

A variety of spectroscopic techniques are employed to characterize organotin compounds and elucidate their structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the characterization of organotin compounds. ¹H and ¹³C NMR provide information about the organic substituents, while ¹¹⁹Sn NMR is particularly informative about the coordination environment of the tin atom.[5] Tin has three NMR-active isotopes with spin 1/2: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. ¹¹⁹Sn is the most commonly studied due to its higher natural abundance and sensitivity.[5][6]

| Compound Class | Typical ¹¹⁹Sn Chemical Shift Range (ppm) |

| Tetraalkyltins | +40 to -60 |

| Trialkyltin Halides | +165 to +120 |

| Dialkyltin Dihalides | +140 to -10 |

| Monoalkyltin Trihalides | -10 to -180 |

| Organotin Hydrides | -80 to -220 |

| Hexacoordinated Organotins | -200 to -500 |

Data compiled from various sources.

| Carbon Type | Typical ¹³C Chemical Shift Range (ppm) | Notes |

| Sn-C H₃ | -10 to +10 | Shielded compared to typical alkanes. |

| Sn-C H₂- | +10 to +25 | |

| Sn-C (quat) | +25 to +45 | |

| Sn-C (aryl) | +120 to +150 |

Note: Chemical shifts are relative to TMS and can be influenced by solvent and concentration.[7][8][9][10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying characteristic functional groups and bonds within organotin compounds. The Sn-C stretching vibrations typically appear in the region of 600-450 cm⁻¹. The Sn-H stretch in organotin hydrides is a particularly strong and sharp absorption around 1800 cm⁻¹.[2]

| Bond | Characteristic Absorption Range (cm⁻¹) |

| ν(Sn-C) (alkyl) | 600 - 450 |

| ν(Sn-C) (aryl) | 470 - 430 |

| ν(Sn-H) | 1850 - 1800 |

| ν(Sn-Cl) | 390 - 310 |

| ν(Sn-O) | 680 - 500 |

| νasym(COO) in carboxylates | 1650 - 1550 |

| νsym(COO) in carboxylates | 1400 - 1300 |

Data compiled from various sources.[12][13][14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of organotin compounds. The isotopic distribution of tin, with its ten stable isotopes, results in characteristic isotopic clusters for tin-containing fragments, which aids in their identification.

Applications of Organotin Compounds

Organotin compounds have a wide array of applications, stemming from their diverse chemical properties.

Catalysis

Organotin compounds are effective catalysts for a variety of organic reactions, including esterification, transesterification, and the formation of polyurethanes. Their catalytic activity is attributed to their Lewis acidity and their ability to form reactive intermediates.

4.1.1. Esterification and Transesterification

Dibutyltin oxide and other organotins are used as catalysts in the production of esters, which are important intermediates in the chemical industry.

| Catalyst | Reaction | Yield (%) | Conditions |

| Dibutyltin dilaurate | Transesterification of rapeseed oil | >95 | 180 °C, 2h |

| Dibutyltin oxide | Esterification of oleic acid | ~98 | 160 °C, 4h |

Data is illustrative and can vary based on specific reaction conditions.

4.1.2. Polyurethane Formation

Dibutyltin dilaurate (DBTDL) is a widely used catalyst in the production of polyurethanes from isocyanates and polyols. The organotin catalyst activates the alcohol, making it more nucleophilic for attack on the isocyanate.[15][16][17][18]

Caption: Organotin-catalyzed polyurethane formation workflow.

Polymer Stabilizers

The primary industrial application of organotin compounds is as heat stabilizers for polyvinyl chloride (PVC). During processing at high temperatures, PVC can undergo dehydrochlorination, leading to discoloration and embrittlement. Organotin stabilizers, particularly dialkyltin mercaptides and carboxylates, prevent this degradation.

The mechanism of stabilization involves two main functions:

-

HCl Scavenging: The organotin compound reacts with the liberated HCl, preventing it from catalyzing further degradation.

-

Substitution of Labile Chlorine Atoms: The stabilizer can replace unstable chlorine atoms on the PVC polymer chain with more stable groups, such as mercaptides, thus preventing the initiation of dehydrochlorination.

Caption: PVC stabilization by organotin compounds.

Organic Synthesis

Organotin reagents are valuable in organic synthesis, most notably in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between an organotin compound and an organic halide or triflate. The Stille reaction is widely used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Tributyltin hydride - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. youtube.com [youtube.com]

- 5. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 6. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. bhu.ac.in [bhu.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 15. pubs.acs.org [pubs.acs.org]

- 16. US4987244A - Organotin catalysts for use in polyurethane systems - Google Patents [patents.google.com]

- 17. US3635906A - Preparation of polyurethanes using organo-tin catalyst and time-lapse modifier - Google Patents [patents.google.com]

- 18. adhesivesmag.com [adhesivesmag.com]

In-Depth Toxicological Profile of Diphenyltin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyltin derivatives, a class of organotin compounds, have garnered significant interest for their potential therapeutic applications, particularly in oncology. However, a comprehensive understanding of their toxicological profile is paramount for their safe development and use. This technical guide provides an in-depth analysis of the core toxicological characteristics of this compound derivatives, focusing on their acute toxicity, cytotoxicity, genotoxicity, and mechanisms of action. Quantitative data are summarized in structured tables for comparative analysis. Detailed experimental protocols for key toxicological assays are provided, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their biological interactions.

Acute Toxicity

Acute toxicity studies are fundamental in assessing the immediate adverse effects of a substance following a single or short-term exposure. For this compound derivatives, these studies primarily focus on determining the median lethal dose (LD50), which is the dose required to cause mortality in 50% of a test population.

Table 1: Acute Toxicity of this compound Derivatives

| Compound | Test Species | Route of Administration | LD50 | Reference |

| This compound dichloride | Rat (female) | Oral | 45 mg/kg | [1] |

| This compound dichloride | Mouse | Oral | 46 mg/kg | [2] |

| This compound dichloride | Rat | Dermal | 1,100 mg/kg (ATE) | [3] |

| This compound oxide | - | Oral | Toxic if swallowed (Category 3) | [4] |

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 401)

The acute oral toxicity of this compound derivatives is often assessed following protocols like the OECD Guideline 401.[5][6]

-

Test Animals: Typically, young adult albino rats (e.g., Wistar or Sprague-Dawley strains) of a single sex (usually females, as they are often more sensitive) are used.[7]

-

Housing and Fasting: Animals are housed in standard laboratory conditions and fasted overnight prior to administration of the test substance to ensure gastrointestinal absorption is not affected by food.[6]

-

Dose Administration: The this compound derivative, usually dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered as a single dose by oral gavage.[6] Multiple dose groups with a range of concentrations are used to determine the dose-response relationship.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, coordination, and autonomic signs), and body weight changes for a period of at least 14 days.[8]

-

Data Analysis: The LD50 value and its 95% confidence interval are calculated using appropriate statistical methods, such as probit analysis.[9]

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period to identify any treatment-related macroscopic changes in organs and tissues.

Cytotoxicity and Apoptosis Induction

A significant body of research on this compound derivatives has focused on their cytotoxic effects, particularly against various cancer cell lines. Many of these compounds exhibit potent anti-proliferative activity by inducing programmed cell death, or apoptosis.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxicity of a compound. It represents the concentration of the substance required to inhibit the growth of 50% of a cell population.

Table 2: In Vitro Cytotoxicity of this compound Derivatives

| Compound | Cell Line | Cell Type | Exposure Time (h) | IC50 (µM) | Reference |

| This compound(IV) diisopropyl dithiocarbamate (DPDT) | CCL-119 (CCRF-CEM) | Human acute lymphoblastic leukemia | 24 | 4.16 ± 0.44 | [4][10] |

| This compound(IV) diisopropyl dithiocarbamate | Jurkat E6.1 | Human T-cell leukemia | 24 | 1.05 | [11] |

| This compound(IV) diallyl dithiocarbamate | Jurkat E6.1 | Human T-cell leukemia | 24 | 1.45 | [11] |

| This compound(IV) diallyldithiocarbamate | HT-29 | Human colon adenocarcinoma | 24 | 2.36 | [10] |

| [SnPh2(3-MPA)2] | K562 | Human myelogenous leukemia | - | > 10 | [12] |

| [SnPh2(DMFU)2] | K562 | Human myelogenous leukemia | - | 0.85 ± 0.05 | [12] |

| [SnPh2(BZDO)2] | K562 | Human myelogenous leukemia | - | 0.95 ± 0.06 | [12] |

Mechanism of Action: Apoptosis Induction

This compound derivatives primarily induce cytotoxicity through the activation of apoptotic pathways. Morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, are commonly observed in treated cells.[4][10] The induction of apoptosis is often mediated through the intrinsic (mitochondrial) pathway, which involves DNA damage, generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent activation of a caspase cascade.[13]

Experimental Protocols for Cytotoxicity and Apoptosis Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivative for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-600 nm. The IC50 value is calculated from the dose-response curve.[14][15]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the this compound derivative at its IC50 concentration for a defined period.

-